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Compound of Interest

Compound Name: ent-Abacavir

Cat. No.: B1180181 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stereospecific effects of the enantiomers of

Abacavir: the clinically used drug Abacavir, which is the (-)-enantiomer ((1S,4R)-4-[2-amino-6-

(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol), and its mirror image, ent-
Abacavir, the (+)-enantiomer. This comparison focuses on their antiviral activity, mechanism of

action, cytotoxicity, and the stereospecific nature of the well-documented Abacavir

hypersensitivity reaction, supported by available experimental data.

Antiviral Activity and Cytotoxicity
Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of

HIV infection. Its antiviral effect is dependent on its intracellular conversion to the active

metabolite, carbovir triphosphate (CBV-TP). While direct, side-by-side quantitative comparisons

of the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) for both

enantiomers are not readily available in published literature, existing data on Abacavir's activity

and the stereoselectivity of its metabolism provide crucial insights.

Despite a significant difference in the efficiency of metabolic activation, it has been reported

that the (+)-enantiomer (ent-Abacavir) exhibits equivalent antiviral activity to the clinically used

(-)-enantiomer[1][2].

Table 1: In Vitro Antiviral Activity and Cytotoxicity of Abacavir ((-)-enantiomer)
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Parameter Cell Line Virus Strain Value (µM) Citation(s)

IC50 MT-4 Wild-type HIV-1 4.0 [3]

EC50 Various HIV-1 IIIB 3.7 - 5.8 [4][5]

EC50 Various HIV-1 BaL 0.07 - 1.0

EC50 Clinical Isolates HIV-1 0.26 ± 0.18

CC50 CEM cells - 160

CC50 CD4+ CEM cells - 140

CC50

Normal bone

progenitor cells

(BFU-E)

- 110

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; CC50: 50% cytotoxic

concentration.

Mechanism of Action and Stereoselective
Metabolism
Abacavir is a prodrug that must be phosphorylated intracellularly to its active triphosphate form,

carbovir triphosphate (CBV-TP). This active metabolite then acts as a competitive inhibitor of

HIV reverse transcriptase and leads to chain termination when incorporated into viral DNA. The

metabolic activation pathway is highly stereoselective.

Initial Phosphorylation: Abacavir is first converted to Abacavir 5'-monophosphate by

adenosine phosphotransferase.

Deamination: A cytosolic enzyme then deaminates Abacavir 5'-monophosphate to form (-)-

carbovir 5'-monophosphate.

Stereoselective Phosphorylation: The subsequent phosphorylation of carbovir 5'-

monophosphate to its diphosphate form is the key stereoselective step. The enzyme

guanylate kinase (GUK1) is highly specific for the (-)-enantiomer. It has been demonstrated
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that (-)-carbovir 5'-monophosphate is a 7,000 times more efficient substrate for guanylate

kinase than the (+)-enantiomer.

Final Phosphorylation: Cellular kinases then convert carbovir 5'-diphosphate to the active

carbovir 5'-triphosphate (CBV-TP).

Due to this profound stereoselectivity in the metabolic pathway, only (-)-carbovir 5'-triphosphate

is formed in significant quantities within the cell. This suggests that the antiviral activity of

Abacavir is primarily, if not exclusively, due to the (-) enantiomer. The reported "equivalent"

activity of ent-Abacavir is therefore intriguing and may suggest alternative, less efficient

activation pathways or direct effects, though this is not well-elucidated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ent-Abacavir versus Abacavir]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1180181#stereospecific-effects-of-ent-abacavir-
versus-abacavir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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